molecular formula C11H9KO3S B12645008 Potassium 2-methylnaphthalenesulphonate CAS No. 93892-69-4

Potassium 2-methylnaphthalenesulphonate

Cat. No.: B12645008
CAS No.: 93892-69-4
M. Wt: 260.35 g/mol
InChI Key: JNFMKJSGDMMHTL-UHFFFAOYSA-M
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Description

Potassium 2-methylnaphthalenesulphonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 2-methylnaphthalenesulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-methylnaphthalenesulphonate can be synthesized through the sulfonation of 2-methylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of 2-methylnaphthalene with sulfuric acid or oleum under controlled temperature conditions. The resulting 2-methylnaphthalenesulphonic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring efficient production and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Potassium 2-methylnaphthalenesulphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 2-methylnaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-methylnaphthalenesulphonate
  • Potassium naphthalenesulphonate
  • Sodium naphthalenesulphonate

Uniqueness

Potassium 2-methylnaphthalenesulphonate is unique due to its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill. Its potassium salt form provides distinct solubility and reactivity characteristics compared to its sodium counterparts.

Properties

CAS No.

93892-69-4

Molecular Formula

C11H9KO3S

Molecular Weight

260.35 g/mol

IUPAC Name

potassium;2-methylnaphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

JNFMKJSGDMMHTL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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